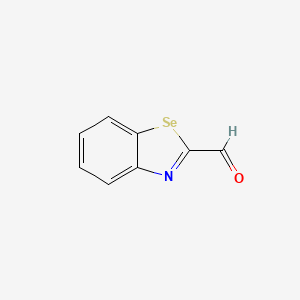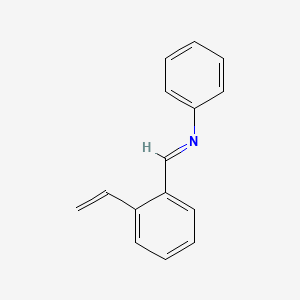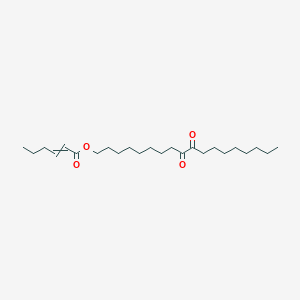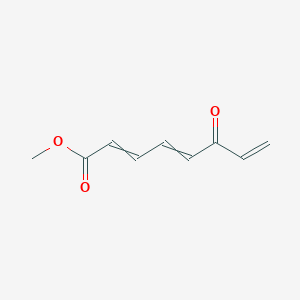
1,3-Benzoselenazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzoselenazole-2-carbaldehyde is an organoselenium compound that features a benzene ring fused with a selenazole ring, which contains selenium
準備方法
Synthetic Routes and Reaction Conditions
1,3-Benzoselenazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of zinc bis(o-aminoselenoate) with acid chlorides . Another method includes the reaction of bis(o-aminophenyl) diselenide with aldehydes promoted by sodium metabisulfite . Additionally, a one-pot preparation method using N-(acetyl)benzoyl-2-iodoanilines via microwave-assisted methodology has been reported .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes, particularly the one-pot microwave-assisted method, suggests potential for industrial application.
化学反応の分析
Types of Reactions
1,3-Benzoselenazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: 1,3-Benzoselenazole-2-carboxylic acid.
Reduction: 1,3-Benzoselenazole-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1,3-Benzoselenazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential antiviral, antihypertensive, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as cyanine-type dyes.
作用機序
The mechanism of action of 1,3-Benzoselenazole-2-carbaldehyde involves its interaction with various molecular targets and pathways. The selenium atom in the selenazole ring can participate in redox reactions, contributing to the compound’s antioxidant properties. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to its biological activity.
類似化合物との比較
Similar Compounds
1,3-Benzothiazole-2-carbaldehyde: Contains sulfur instead of selenium.
1,3-Benzoxazole-2-carbaldehyde: Contains oxygen instead of selenium.
1,3-Benzimidazole-2-carbaldehyde: Contains nitrogen instead of selenium.
Uniqueness
1,3-Benzoselenazole-2-carbaldehyde is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium-containing compounds often exhibit enhanced antioxidant properties and different reactivity profiles, making them valuable in various applications.
特性
CAS番号 |
119151-39-2 |
|---|---|
分子式 |
C8H5NOSe |
分子量 |
210.10 g/mol |
IUPAC名 |
1,3-benzoselenazole-2-carbaldehyde |
InChI |
InChI=1S/C8H5NOSe/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-5H |
InChIキー |
VKYNNAZUYTZYMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C([Se]2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Diethyl 4-phenylbicyclo[3.2.0]hept-4-ene-2,2-dicarboxylate](/img/structure/B14290506.png)
![4-[Di(propan-2-yl)amino]naphthalene-1-diazonium](/img/structure/B14290508.png)
![N-Methyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B14290514.png)
![1-Hydroxy-1-phenyl-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14290522.png)


![Tetrachloro[(trimethylsilyl)methylidene]tungsten](/img/structure/B14290543.png)
